molecular formula C24H25N3O4S B11147134 (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11147134
M. Wt: 451.5 g/mol
InChI Key: SOCVEXZCLGDZAM-QNGOZBTKSA-N
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Description

The compound (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a derivative of the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold, characterized by a Z-configuration benzylidene substituent at position 5 and a 4-propoxyphenyl group at position 2.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O4S/c1-4-13-31-18-10-8-17(9-11-18)22-25-24-27(26-22)23(28)21(32-24)15-16-7-12-19(29-5-2)20(14-16)30-6-3/h7-12,14-15H,4-6,13H2,1-3H3/b21-15-

InChI Key

SOCVEXZCLGDZAM-QNGOZBTKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC)OCC)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 2-(4-propoxyphenyl)thiazol-4-amine under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or phenyl rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound ID Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C) Key Observations
Target Compound 3,4-Diethoxybenzylidene 4-Propoxyphenyl - - High lipophilicity (diethoxy groups)
617694-29-8 3,4-Diethoxybenzylidene 2-Thienyl - - Enhanced π-π stacking (thienyl)
5b (Unsubstituted) 4-Propoxyphenyl 62 229 Dual anticonvulsant activity (MES/PTZ)
3c (Unsubstituted) 4-Fluorophenyl - - Selective MES activity (ED50: 49.1 mg/kg)
(5E)-5-(3-Bromobenzylidene) 3-Bromobenzylidene (E-configuration) 4-Propoxyphenyl - - Electron-withdrawing bromo substituent
5e 3-Hydroxyphenylaminomethylene Methylamino 55 269–271 Polar hydroxyl group affects solubility

Key Insights:

  • Electronic Effects: The 3,4-diethoxy groups in the target compound enhance electron density and lipophilicity compared to halogenated analogs (e.g., 3-bromo in ), which may improve membrane permeability but reduce aqueous solubility.
  • Stereochemistry: The Z-configuration in the target compound vs.
  • Positional Effects: Substituents at position 2 (e.g., 4-propoxyphenyl in the target compound vs. 4-fluorophenyl in 3c ) modulate anticonvulsant selectivity.

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